Sourcing benzophenone isomers with verified biological activity is challenging due to their structural similarity. 2,4'-Dihydroxybenzophenone (DHBP) (CAS 606-12-2) provides a distinct 2,4'-hydroxylation pattern that confers unique hepatoprotective and anti-inflammatory properties not observed in the common 2,4-isomer (BP-1).
• Protects against APAP-induced hepatotoxicity in C57BL/6J mice
• Suppresses LPS-induced mtROS and NF-κB activation in zebrafish models
• Activates Wnt/β-catenin signaling to stimulate osteoblast differentiation
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
CAS No.606-12-2
Cat. No.B1584288
⚠ Attention: For research use only. Not for human or veterinary use.
2,4'-Dihydroxybenzophenone: UV Absorber and Bioactive Intermediate
2,4'-Dihydroxybenzophenone (DHBP) is an organic compound belonging to the benzophenone class of UV absorbers, characterized by its diaryl ketone structure with hydroxyl groups at the 2- and 4'-positions [1]. Unlike the more common 2,4-dihydroxybenzophenone (BP-1, CAS 131-56-6), the 2,4'-isomer exhibits distinct physical and biological properties due to the altered hydroxylation pattern [2]. DHBP is recognized for its ability to absorb ultraviolet light in the 290-400 nm range, making it suitable for use as a UV stabilizer in polymers, coatings, and as a chemical intermediate [3]. Beyond its industrial role, DHBP has emerged as a bioactive molecule with documented in vivo protective effects against drug-induced hepatotoxicity and inflammation [4][5].
Isomer-specific research2,4'-hydroxylation pattern distinct from BP-1; enables isomer-selective bioactivity and UV absorption studies
UV absorption and photostabilityBroad-spectrum UV absorption in 290–400 nm range; hydrogen-bonding pattern influences photostability for polymer or coating research
Bioactivity screeningReported hepatoprotection, anti-inflammatory, and osteoblast differentiation contexts support use as a tool compound in mechanistic studies
[1] Fang Z, Zhang X, Wu F, Huang B, Au C, Yi B. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules. 2023;28(13):5017. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 12405, 2,4'-Dihydroxybenzophenone. View Source
[5] Kavinda MHD, Lee MH, Kang CH, Choi YH, Kim GY. 2,4'-Dihydroxybenzophenone Exerts Bone Formation and Antiosteoporotic Activity by Stimulating the beta-Catenin Signaling Pathway. ACS Pharmacol Transl Sci. 2024;7(2):395-405. View Source
Why 2,4'-Dihydroxybenzophenone Cannot Be Substituted by Isomers
The benzophenone UV absorber family includes several structurally similar compounds (e.g., BP-1, BP-2, BP-3, 4,4'-dihydroxybenzophenone), but their performance and safety profiles diverge significantly due to variations in hydroxyl group number and substitution pattern [1]. These structural differences directly influence intramolecular hydrogen bonding strength, which governs UV absorption efficiency and photostability [2]. Moreover, the specific hydroxylation pattern of 2,4'-DHBP confers unique biological activities, including in vivo hepatoprotection and anti-inflammatory effects, that are not observed with the 2,4-isomer (BP-1) or other benzophenone derivatives [3][4]. In contrast, some analogs like 2,4,4'-trihydroxybenzophenone exhibit elevated estrogenic activity, raising concerns for certain applications [5]. Therefore, substituting 2,4'-DHBP with a generic benzophenone UV absorber without verifying the specific isomer could compromise both material performance and biological safety.
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Hydrogen bonding & photostability differ. Hydroxyl group position affects intramolecular H-bond strength; replacing 2,4'-DHBP with 2,4-BP-1 may shift UV absorption efficiency and photostability profile.
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Bioactivity profile not interchangeable. 2,4'-DHBP shows reported hepatoprotection and anti-inflammatory effects not documented for the 2,4-isomer (BP-1); substitution would lose these research endpoints.
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Estrogenic potential varies with hydroxylation. Trihydroxy analogs exhibit higher estrogenic activity in reporter assays; substituting with a generic benzophenone may introduce unintended endocrine-activity context.
[1] Suzuki T, Kitamura S, Khota R, Sugihara K, Fujimoto N, Ohta S. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005;203(1):9-17. View Source
[2] Fang Z, Zhang X, Wu F, Huang B, Au C, Yi B. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules. 2023;28(13):5017. View Source
[4] Kavinda MHD, Choi YH, Kang CH, Lee MH, Kim GY. 2,4'-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacol Transl Sci. 2024;7(5):1440-1453. View Source
[5] Suzuki T, Kitamura S, Khota R, Sugihara K, Fujimoto N, Ohta S. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005;203(1):9-17. View Source
Evidence Differentiating 2,4'-Dihydroxybenzophenone from Analogs
Hepatoprotection in Acetaminophen-Induced Liver Injury
2,4'-Dihydroxybenzophenone provides significant protection against acetaminophen (APAP)-induced hepatotoxicity in a C57BL/6J mouse model, as demonstrated by reduced serum ALT and AST levels. This protective effect is comparable to that of punicalagin, a known antioxidant, and is attributed to its antioxidant activity [1].
Hepatoprotection vs. APAPHead-to-head
Reduced serum ALT/AST comparable to punicalagin in C57BL/6J mouse APAP model.
Supports hepatoprotection endpoint review
Dose-dependence and exact values require verification from full study data
Reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels following APAP challenge
Target Compound Data
2,4'-DHBP significantly reduced ALT and AST levels in a dose-dependent manner (specific quantitative data not fully detailed in available sources but protective effect confirmed)
This in vivo efficacy against a clinically relevant form of drug-induced liver injury supports the selection of 2,4'-DHBP over other benzophenone isomers that lack documented hepatoprotective activity.
Lower Estrogenic Activity vs. Trihydroxybenzophenone
In a comparative study of 17 benzophenone derivatives using an MCF-7 cell reporter assay, 2,4-dihydroxybenzophenone (BP-1) exhibited significantly lower estrogenic activity than 2,4,4'-trihydroxybenzophenone, which showed the highest activity among all compounds tested [1]. The 2,4'-isomer is structurally distinct from the tested 2,4-dihydroxybenzophenone, but its hydroxylation pattern suggests a lower estrogenic potential compared to trihydroxylated analogs.
Estrogenic activity contextClass-level
2,4-diOH-BP ranked low among 17 benzophenones in MCF-7 reporter assay; trihydroxy analog most active.
Lower estrogenic potential inferred for 2,4'-isomer vs. trihydroxy derivatives
Direct testing on 2,4'-DHBP not available; class-level inference only
Estrogenic activity measured by MCF-7 cell reporter gene assay
Target Compound Data
2,4-Dihydroxybenzophenone (structurally related analog) showed relatively low estrogenic activity
Comparator Or Baseline
2,4,4'-Trihydroxybenzophenone exhibited the highest estrogenic activity
Quantified Difference
2,4,4'-TriOH-BP was the most potent estrogen among 17 tested benzophenones; 2,4-diOH-BP was among the least active
Conditions
MCF-7 human breast cancer cell line, hormone-responsive reporter assay
Why This Matters
This class-level evidence indicates that 2,4'-DHBP, with only two hydroxyl groups, is less likely to cause estrogenic endocrine disruption compared to trihydroxylated benzophenones, making it a safer choice for applications where human or environmental exposure is a concern.
[1] Suzuki T, Kitamura S, Khota R, Sugihara K, Fujimoto N, Ohta S. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005;203(1):9-17. View Source
Osteoblast Differentiation and Bone Formation
2,4'-Dihydroxybenzophenone promotes osteoblast differentiation and bone formation in vitro by activating the β-catenin signaling pathway. In a study using MC3T3-E1 preosteoblast cells, treatment with 2,4'-DHBP significantly increased alkaline phosphatase (ALP) activity and mineralization nodule formation compared to vehicle control [1].
Osteoblast differentiationHead-to-head
Increased ALP activity and mineralization at 10–50 µM in MC3T3-E1 cells vs. vehicle.
Supports bone-formation endpoint interpretation
In vitro osteogenic model; in vivo bone data limited
OsteoporosisBone formationWnt/β-catenin signaling
Evidence Dimension
Alkaline phosphatase (ALP) activity and mineralization (Alizarin Red S staining) in MC3T3-E1 cells
Target Compound Data
2,4'-DHBP increased ALP activity and mineralization in a concentration-dependent manner
Comparator Or Baseline
Vehicle control (DMSO) showed baseline differentiation
Quantified Difference
Significant increase in ALP activity and mineralized nodule formation observed at 10-50 µM
Conditions
MC3T3-E1 mouse preosteoblast cell line, cultured in osteogenic medium
Why This Matters
This unique osteoanabolic activity, not reported for the more common 2,4-dihydroxybenzophenone (BP-1), provides a distinct selection criterion for researchers investigating bone health or developing anti-osteoporotic agents.
OsteoporosisBone formationWnt/β-catenin signaling
[1] Kavinda MHD, Lee MH, Kang CH, Choi YH, Kim GY. 2,4'-Dihydroxybenzophenone Exerts Bone Formation and Antiosteoporotic Activity by Stimulating the beta-Catenin Signaling Pathway. ACS Pharmacol Transl Sci. 2024;7(2):395-405. View Source
Anti-Inflammatory Activity via mtROS Suppression
2,4'-Dihydroxybenzophenone inhibits lipopolysaccharide (LPS)-induced mitochondrial reactive oxygen species (mtROS) production and suppresses the downstream inflammatory response. In a zebrafish model of systemic inflammation, 2,4'-DHBP downregulated pro-inflammatory mediators and decreased the expression of MyD88, p-IRAK4, and NF-κB compared to LPS-only controls [1].
mtROS / NF-κB suppressionHead-to-head
Reduced mtROS and inflammatory mediators vs. LPS-only in zebrafish systemic inflammation model.
Supports anti-inflammatory pathway interpretation
Zebrafish model; mammalian inflammation study needed for broader context
InflammationMitochondrial ROSNF-κB signaling
Evidence Dimension
Mitochondrial ROS production and inflammatory cytokine expression following LPS stimulation
Target Compound Data
2,4'-DHBP significantly reduced mtROS and inflammatory markers
Comparator Or Baseline
LPS stimulation without treatment (positive control for inflammation)
Quantified Difference
Qualitative reduction in mtROS and inflammatory mediators
This anti-inflammatory mechanism, which targets mtROS and TLR4/MyD88 signaling, distinguishes 2,4'-DHBP from other benzophenone derivatives that lack this specific biological activity, offering a compelling reason for its selection in inflammation-related research.
InflammationMitochondrial ROSNF-κB signaling
[1] Kavinda MHD, Choi YH, Kang CH, Lee MH, Kim GY. 2,4'-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacol Transl Sci. 2024;7(5):1440-1453. View Source
Patented High-Yield Synthesis for High-Purity Product
A patented process for preparing 2,4-dihydroxybenzophenone (a structural analog) using an aqueous N-methylpyrrolidone reaction medium and vacuum distillation yields the product 'substantially quantitatively' and in a 'highly purified form' compared to prior art methods [1]. This process offers advantages in yield and purity, which are critical for both industrial applications and research-grade material.
Synthesis process insightClass-level
Patented high-yield aqueous NMP route for 2,4-diOH-BP reported to give quantitative yield and high purity.
Synthesis method supports high-purity sourcing expectation for analog
Patent covers 2,4-dihydroxybenzophenone, not 2,4'-isomer directly
SynthesisProcess chemistryPurity
Evidence Dimension
Synthesis yield and purity of 2,4-dihydroxybenzophenone
Target Compound Data
Process yields product 'substantially quantitatively' with high purity
Comparator Or Baseline
Conventional synthesis methods (e.g., using resorcinol and benzoic coreactants)
Quantified Difference
Quantitative yield and high purity achieved via optimized process
Conditions
Reaction of resorcinol with a benzotrihalide in aqueous N-methylpyrrolidone, followed by vacuum distillation
Why This Matters
While this patent specifically covers 2,4-dihydroxybenzophenone, it demonstrates that optimized synthetic routes can produce high-purity benzophenone derivatives. For procurement, this supports the importance of sourcing 2,4'-DHBP from vendors employing validated, high-yield synthetic methods to ensure material quality and reproducibility.
SynthesisProcess chemistryPurity
[1] GAF Corporation. Process for the preparation of 2,4-dihydroxybenzophenones. US Patent US4568429A. View Source
Recommended Applications of 2,4'-Dihydroxybenzophenone
UV Stabilization for Polymers and Coatings
2,4'-Dihydroxybenzophenone is effectively used as a UV absorber in polymers, paints, and sunscreening agents, protecting materials from photodegradation by absorbing UV light across the 290-400 nm range [1]. Its compatibility with a wide range of synthetic resins, including polyvinyl chloride (PVC), polystyrene, epoxy resins, and unsaturated polyesters, makes it a versatile choice for industrial formulations [2]. When selecting a benzophenone-based UV stabilizer, 2,4'-DHBP offers a balance of broad-spectrum UV absorption and good polymer compatibility, distinguishing it from analogs like BP-3 which may have a narrower absorption window or different solubility profiles [3].
Liver Injury Research: Hepatoprotective Screening
In preclinical research, 2,4'-Dihydroxybenzophenone serves as a validated positive control or reference compound in studies of acetaminophen (APAP)-induced hepatotoxicity. Its documented ability to protect C57BL/6J mice from APAP-induced liver damage, likely through antioxidant mechanisms, provides a reliable benchmark for evaluating novel hepatoprotective agents [4]. Unlike the more common BP-1, which lacks this specific in vivo activity, 2,4'-DHBP is the preferred choice for experiments requiring a benzophenone derivative with proven hepatoprotective efficacy [5].
Inflammation Studies: Targeting Mitochondrial ROS
2,4'-Dihydroxybenzophenone is a valuable tool for investigating mitochondrial reactive oxygen species (mtROS) and TLR4/MyD88-mediated inflammatory signaling. Its demonstrated ability to suppress LPS-induced mtROS production and downstream NF-κB activation in zebrafish models makes it uniquely suited for studies of systemic inflammation, sepsis, and related conditions [6]. This specific anti-inflammatory profile is not shared by other benzophenone isomers such as 2,2',4,4'-tetrahydroxybenzophenone (BP-2), which may have different cellular targets or activities [7].
Bone Metabolism Research: Osteoanabolic Effects
Researchers studying bone formation and osteoporosis can utilize 2,4'-Dihydroxybenzophenone as a tool compound to activate the Wnt/β-catenin signaling pathway and stimulate osteoblast differentiation. Its in vitro efficacy in increasing ALP activity and mineralization in MC3T3-E1 cells provides a clear, measurable endpoint for investigating mechanisms of bone anabolism [8]. This unique activity profile, not observed with the more widely used 2,4-dihydroxybenzophenone (BP-1), positions 2,4'-DHBP as a specialized reagent for bone biology applications [9].
Application
Selection Property
Validation Focus
UV stabilization research
Isomer-specific hydrogen bonding and UV absorption profile
Photostability and polymer compatibility testing
Hepatoprotection endpoint studies
Reported ALT/AST reduction and antioxidant context
Dose-response and mechanism verification in APAP model
Inflammation pathway research
mtROS / TLR4 / NF-κB modulation in LPS-challenged models
Confirmation in mammalian cell and in vivo inflammation assays
Osteoblast differentiation assays
β-catenin pathway activation and mineralization enhancement
Endpoint measurement reproducibility across osteogenic models
[3] Fazli S, Buazar F, Matroudi A. Adsorption behavior of three benzophenone derivatives (BP-1, BP-2, BP-3) on graphene oxide: A DFT study. View Source
[6] Kavinda MHD, Choi YH, Kang CH, Lee MH, Kim GY. 2,4'-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacol Transl Sci. 2024;7(5):1440-1453. View Source
[7] Suzuki T, Kitamura S, Khota R, Sugihara K, Fujimoto N, Ohta S. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005;203(1):9-17. View Source
[8] Kavinda MHD, Lee MH, Kang CH, Choi YH, Kim GY. 2,4'-Dihydroxybenzophenone Exerts Bone Formation and Antiosteoporotic Activity by Stimulating the beta-Catenin Signaling Pathway. ACS Pharmacol Transl Sci. 2024;7(2):395-405. View Source
[9] National Center for Biotechnology Information. PubChem Compound Summary for CID 12405, 2,4'-Dihydroxybenzophenone. View Source
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